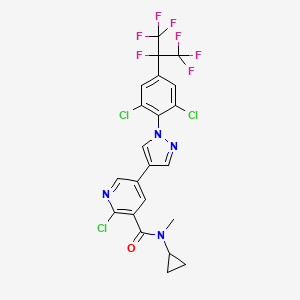

Nicofluprole

描述

Context of Novel Insecticide Development

The development of new insecticides is driven by the need to manage insect pests effectively while addressing challenges such as insecticide resistance, environmental safety, and regulatory requirements. isvsvegsci.inresearchgate.netresearchgate.net Over the past few decades, the extensive use of conventional insecticides has led to problems like pest resistance, resurgence of secondary pests, and concerns about residues in the environment. isvsvegsci.inresearchgate.net This has shifted the focus of insecticide research towards discovering "green chemistries" with novel modes of action that are more target-specific and have a lower risk to non-target organisms. isvsvegsci.inresearchgate.net

The trend in insecticide development is moving away from older classes like organophosphates and carbamates towards newer chemistries such as neonicotinoids, diamides, and phenylpyrazoles. researchgate.netjst.go.jp These modern insecticides often have unique biochemical targets, which is crucial for managing resistance. isvsvegsci.inresearchgate.net The goal is to integrate these new chemical compounds with biologicals for sustainable pest control that is also safe for humans. isvsvegsci.in The development of insecticides with new modes of action is a key strategy to control resistant pests. jst.go.jpresearchgate.net

Recent advancements in agrochemical research have led to the introduction of several new insecticide groups, including:

Neonicotinoids researchgate.net

Oxadiazines researchgate.net

Diamides researchgate.net

Ketoenols researchgate.net

Phenylpyrazoles researchgate.net

Pyridines researchgate.net

Flonicamid researchgate.net

These newer insecticides are often more versatile in their application methods and play a significant role in integrated pest management (IPM) and insect resistance management (IRM) programs. isvsvegsci.inresearchgate.net

Classification within Phenylpyrazole Insecticide Chemistry

Nicofluprole is classified as a phenylpyrazole insecticide. nih.govherts.ac.uk This class of broad-spectrum insecticides is characterized by a central pyrazole (B372694) ring with a phenyl group attached to one of the nitrogen atoms. chemrobotics.inwikipedia.org Phenylpyrazole insecticides, like this compound, are known to be potent blockers of the GABA-gated chloride channels in insects. wikipedia.org

The Insecticide Resistance Action Committee (IRAC) classifies phenylpyrazoles, also known as fiproles, under Group 2B based on their mode of action. herts.ac.ukirac-online.org

Table 1: Chemical and Classification Details of this compound

| Property | Detail | Source |

|---|---|---|

| Chemical Class | Phenylpyrazole insecticide | nih.govherts.ac.uk |

| IUPAC Name | 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide | chemrobotics.in |

| CAS Registry No. | 1771741-86-6 | herts.ac.ukwppdb.com |

| Chemical Formula | C₂₂H₁₄Cl₃F₇N₄O | herts.ac.ukchemrobotics.in |

| Mode of Action | Selective antagonistic activity on insect GABA receptors | herts.ac.ukwppdb.com |

| IRAC MoA Class | 2B | herts.ac.uk |

Other examples of phenylpyrazole insecticides include acetoprole, ethiprole, fipronil (B1672679), and pyriprole. wikipedia.org Fipronil, a well-known member of this class, also acts by blocking GABA-gated chloride channels. orst.edu

Role in Sustainable Pest Management Paradigms

Modern agriculture is increasingly focused on sustainable practices that minimize environmental impact while ensuring food security. researchgate.net The development of novel insecticides with improved environmental profiles is a key component of this shift. jst.go.jp Sustainable pest management relies on a variety of strategies, including the use of biopesticides, to reduce the reliance on chemical interventions. mankindag.com Biopesticides, which are derived from natural materials, are often more environmentally friendly and target-specific. mankindag.com

The integration of novel chemical insecticides with biological agents is a cornerstone of modern, sustainable pest control. isvsvegsci.in This approach, often part of an Integrated Pest Management (IPM) program, aims to manage pest populations in a way that is economically viable and has minimal risks to human health and the environment. isvsvegsci.inresearchgate.net The use of insecticides with unique modes of action is also critical for managing insecticide resistance, a major threat to sustainable agriculture. isvsvegsci.inresearchgate.net

Hydrogels are another innovation contributing to sustainable agriculture by reducing water consumption and the use of pesticides. mdpi.com Plant-based extracts and biostimulants are also gaining traction as they can enhance plant resistance to pests and diseases, reducing the need for synthetic chemicals. researchgate.neteuropa.eu These natural products are often biodegradable and have low toxicity. researchgate.net

The development of insecticides like this compound, which have a specific mode of action, is crucial for resistance management strategies. researchgate.netchemrobotics.in By rotating insecticides with different modes of action, growers can slow the development of resistance in pest populations. chemrobotics.in The ultimate goal is to create a more resilient and environmentally conscious agricultural system. mankindag.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazol-4-yl]-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDWSJEUSGUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl3F7N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337368 | |

| Record name | Nicofluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771741-86-6 | |

| Record name | Nicofluprole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771741866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOFLUPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP36YRT39K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Nicofluprole

Foundational Synthetic Approaches for Phenylpyrazole Insecticides

The synthesis of phenylpyrazole insecticides like nicofluprole often involves established chemical pathways. sioc-journal.cnresearchgate.netgoogle.com A common strategy is the reaction of a substituted phenylhydrazine (B124118) with a β-ketoester or its equivalent to form the core pyrazole (B372694) ring. Subsequent modifications, such as halogenation and the introduction of various functional groups at specific positions on the phenyl and pyrazole rings, are then carried out to achieve the desired insecticidal properties. sioc-journal.cnresearchgate.net

For instance, the synthesis of novel N-phenyl pyrazole derivatives has been achieved using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a fundamental building block. researchgate.net This intermediate can undergo reactions with various reagents, such as 2-cyano-N-substituted acetamide (B32628) derivatives, to yield a range of N-phenyl pyrazole compounds. researchgate.net These foundational methods provide a versatile platform for creating a diverse library of phenylpyrazole analogues for further investigation. sioc-journal.cnresearchgate.net

Rational Design and Synthesis of Analogue Compounds

The development of this compound has been significantly advanced through the rational design and synthesis of analogue compounds. nih.govnih.gov This approach involves making targeted modifications to the lead structure to enhance its biological activity and explore structure-activity relationships. nih.govnih.gov

Strategic Incorporation of Specific Structural Moieties (e.g., Cyanoalkyl, Imide Groups)

Researchers have strategically incorporated specific structural moieties, such as cyanoalkyl and imide groups, into the this compound scaffold to create novel analogues with improved insecticidal properties. nih.govnih.gov

In one study, a series of heptafluoroisopropyl (B10858302) N-phenylpyrazole aryl amide compounds containing cyanoalkyl groups were synthesized based on this compound. nih.gov The introduction of these cyanoalkyl moieties led to several compounds with remarkable acaricidal and insecticidal activities. nih.gov

Another approach involved substituting the methyl group on the nitrogen atom of the amide in this compound with an acyl group to introduce an imide moiety. nih.gov Specifically, analogues containing a 1-cyanocyclopropimide group exhibited outstanding insecticidal activity against various pests. nih.govacs.org

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the biological activity of this compound and its analogues. nih.govnih.gov By systematically altering different parts of the molecule and evaluating the resulting changes in insecticidal efficacy, researchers can identify key structural features responsible for its potency. researchgate.netnih.govnih.gov

For example, SAR studies on this compound analogues have revealed the importance of the substituents on the phenyl ring and the nature of the group attached to the pyrazole nitrogen for insecticidal activity. sioc-journal.cn The introduction of ester groups, for instance, was found to enhance acaricidal activity, potentially due to increased hydrogen bonding interactions with the target site. sioc-journal.cn

The following table summarizes the insecticidal activity of selected this compound analogues with different structural modifications.

| Compound ID | Modification | Target Pest | LC50 (mg/L) | Reference |

| A1 | Cyanoalkyl group | Tetranychus cinnabarinus | Lower than this compound (3.124 mg/L) | nih.gov |

| A1 | Cyanoalkyl group | Myzus persicae | 0.261 | nih.gov |

| A1 | Cyanoalkyl group | Chilo suppressalis | 2.271 | nih.gov |

| A15 | 1-cyanocyclopropimide group | Tetranychus cinnabarinus | Not specified, but in range of 0.58-0.91 | nih.gov |

| A15 | 1-cyanocyclopropimide group | Plutella xylostella | 0.29 | nih.govacs.org |

| A15 | 1-cyanocyclopropimide group | Myzus persicae | 3.10 | nih.govacs.org |

| 8e | Ester group | Tetranychus cinnabarinus | 100% efficacy at 2.5 mg/L | sioc-journal.cn |

| 8i | Cyclopropyl group | Myzus persicae | 100% efficacy at 5 mg/L | sioc-journal.cn |

Computational Chemistry Applications in Compound Design and Optimization

Computational chemistry has become an indispensable tool in the design and optimization of new chemical compounds, including insecticides like this compound. nextmol.comembl.orgschrodinger.com These methods allow for the virtual screening and prediction of molecular properties, significantly accelerating the research and development process. nextmol.comschrodinger.com

Application of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrsc.orgarxiv.org In the context of this compound, DFT calculations have provided valuable insights into the design of new compounds. nih.govnih.gov

DFT studies have been employed to understand the electronic properties and reactivity of this compound and its analogues. nih.govx-mol.net For example, calculations suggested that the 1-cyanocyclopropimide structure in certain analogues might be essential for their biological activity. nih.gov These theoretical calculations help in rationalizing experimental findings and guiding the synthesis of more potent insecticides. nih.govnih.gov

Molecular Modeling for Predictive Synthesis and Activity

Molecular modeling techniques, including molecular docking, are used to predict how a molecule will interact with its biological target. nih.govnih.gov This information is crucial for designing compounds with high specificity and efficacy.

In the case of this compound analogues, molecular docking studies have been performed to investigate their binding interactions with the gamma-aminobutyric acid (GABA) receptor in insects. nih.govnih.gov For instance, a docking study of a highly active cyanoalkyl-containing analogue (A1) revealed a low binding energy with the Plutella xylostella GABA receptor, suggesting a strong interaction. nih.gov Similarly, molecular docking of an imide-containing analogue (A15) indicated potential binding interactions with the GABA receptor. nih.gov These modeling studies provide a structural basis for the observed insecticidal activity and aid in the predictive design of new, more effective compounds. nih.govnih.gov

Molecular and Cellular Mechanisms of Insecticidal Action

Selective Antagonism of Insect Gamma-Aminobutyric Acid (GABA) Receptors

The primary molecular target of nicofluprole is the gamma-aminobutyric acid (GABA) receptor, a crucial component of the insect's central nervous system. nih.govherts.ac.uk GABA is the principal inhibitory neurotransmitter in insects, and its receptor is a ligand-gated chloride ion channel. biorxiv.orgucl.ac.uk When GABA binds to its receptor, it triggers the opening of the chloride channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve impulses. biotech-asia.org

This compound functions as a non-competitive antagonist, or a negative allosteric modulator, of this receptor. ucl.ac.ukfrontiersin.org This means it does not bind to the same site as the GABA neurotransmitter (the orthosteric site) but rather to a distinct, allosteric site on the receptor protein. wikipedia.orgucl.ac.uk By binding to this allosteric site, this compound effectively blocks the ion channel, preventing the influx of chloride ions even when GABA is present. wikipedia.orgresearchgate.net This inhibition of the inhibitory signal leads to uncontrolled neuronal stimulation, characteristic of insecticide poisoning. wikipedia.org

The selectivity of this compound for insect GABA receptors over their mammalian counterparts is a key feature, contributing to its insecticidal efficacy while reducing mammalian toxicity. researchgate.netnih.gov This selectivity is attributed to differences in the amino acid sequences and structural conformations of the binding sites between insect and vertebrate GABA receptors. researchgate.netnih.gov

Ligand-Receptor Binding Site Characterization via Molecular Docking Studies

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the binding mechanisms of related phenylpyrazole insecticides, such as fipronil (B1672679), provide significant insights. frontiersin.orgresearchgate.net These studies are crucial for understanding how the molecule orients itself within the receptor to exert its blocking effect.

Molecular docking simulations for fipronil indicate that it binds within the pore of the GABA-gated chloride channel. researchgate.netnih.gov The binding site is lined by amino acid residues from the second transmembrane domain (M2) of the receptor subunits. researchgate.netnih.gov For the insect 'Resistant to Dieldrin' (RDL) GABA receptor, which can form functional homomeric channels, key residues like Alanine (A2'), Threonine (T6'), and Leucine (L9') in the M2 region have been identified as critical for the binding of non-competitive antagonists. researchgate.net

It is hypothesized that this compound, as a phenylpyrazole, interacts with this same general region within the ion channel pore. Its chemical structure would form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues, stabilizing its position and effectively blocking the passage of chloride ions. The precise orientation and interacting residues for this compound would determine its binding affinity and potency. It is important to note that other, newer classes of insecticides that also target the GABA receptor, like isoxazolines and meta-diamides, have been found to bind to a different allosteric site located at the interface between transmembrane domains M1 and M3 of adjacent subunits, highlighting the complexity of allosteric modulation at this receptor. mdpi.comresearchgate.net

Mechanisms of Allosteric Modulation of GABA Receptors

Allosteric modulation refers to the process by which a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist, thereby modifying the receptor's activity. biorxiv.org Allosteric modulators can be positive (PAMs), increasing the receptor's response to the agonist, or negative (NAMs), decreasing it. biorxiv.orgnih.gov

This compound acts as a negative allosteric modulator (NAM) of the insect GABA receptor. wikipedia.orgfrontiersin.org Its binding to the allosteric site within the channel pore induces a conformational change in the receptor protein. mdpi.com This change prevents the channel from opening properly in response to GABA binding, or it may stabilize the closed state of the channel. wikipedia.orgresearchgate.net Unlike competitive antagonists that directly block the GABA binding site, this compound does not prevent GABA from binding. Instead, it uncouples GABA binding from the subsequent channel gating, rendering the neurotransmitter ineffective at producing its inhibitory signal. wikipedia.org This mechanism of action as a channel blocker is characteristic of phenylpyrazoles and certain other classes of non-competitive antagonists. ucl.ac.uk

Comparative Molecular Mechanisms with Other Insecticide Classes

The mode of action of this compound can be better understood by comparing it with other major insecticide classes that target different molecular sites.

Differentiation from Ryanodine (B192298) Receptor Modulators

A prominent class of modern insecticides, the diamides (e.g., chlorantraniliprole (B1668704) and flubendiamide), acts on a completely different target: the ryanodine receptor (RyR).

Target: Ryanodine receptors are large intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. Their function is to release stored calcium ions, which is an essential step for muscle contraction.

Mechanism: Diamide insecticides are allosteric activators of insect RyRs. They lock the channel in an open state, causing a continuous and uncontrolled release of calcium from internal stores. This depletion of calcium stores and sustained muscle contraction leads to paralysis and death of the insect.

Contrast with this compound: The primary difference lies in the target receptor and the resulting physiological effect. This compound targets GABA receptors in the central nervous system, leading to hyperexcitation by blocking an inhibitory signal. nih.gov In contrast, ryanodine receptor modulators target calcium channels in muscle cells, causing paralysis through uncontrolled muscle activation and calcium depletion.

| Feature | This compound (Phenylpyrazole) | Ryanodine Receptor Modulators (Diamides) |

| Target Protein | GABA-gated Chloride Channel | Ryanodine Receptor (Calcium Channel) |

| Location | Central Nervous System (Neurons) | Sarcoplasmic Reticulum (Muscle Cells) |

| Endogenous Ligand | Gamma-Aminobutyric Acid (GABA) | Calcium (Ca²⁺) |

| Mechanism | Non-competitive antagonism (Channel blocking) | Allosteric activation (Channel opening) |

| Primary Effect | Inhibition of inhibitory neurotransmission | Uncontrolled release of intracellular calcium |

| Symptom | Hyperexcitation, Convulsions | Muscle paralysis, Cessation of feeding |

This table provides an interactive comparison of the molecular mechanisms.

Contrasting with Homogentisate Solanesyltransferase (HST) and Dihydroorotate Dehydrogenase (DHODH) Inhibitors

More recent developments in agrochemicals have introduced insecticides with novel modes of action that target metabolic enzymes, representing a significant departure from the neurotoxic mechanisms of older compounds.

Homogentisate Solanesyltransferase (HST) Inhibitors: Certain new herbicides function by inhibiting HST. This enzyme is involved in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain in plants. While this specific mode of action is for herbicides, it illustrates the principle of targeting essential metabolic pathways.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. Inhibition of DHODH disrupts this pathway, leading to a depletion of nucleotides necessary for cell proliferation and growth. This mechanism is being explored for therapies against cancer and has been identified as the mode of action for some new pesticides.

Contrast with this compound: The fundamental difference is the target type. This compound is a neurotoxin that rapidly disrupts nerve function. nih.gov In contrast, HST and DHODH inhibitors are metabolic inhibitors. Their effect is generally slower, as it relies on the depletion of essential molecular building blocks, thereby arresting growth, development, and other vital cellular processes. This distinction in targeting a physiological process (neurotransmission) versus a core biosynthetic pathway represents a major divergence in insecticidal strategy.

Insecticidal Efficacy Spectrum and Pest Susceptibility Research

Efficacy Against Key Agricultural Arthropod Pest Species

Publicly available, peer-reviewed studies detailing the specific lethal concentration values for nicofluprole against a wide range of individual pest species are limited at this time. However, its classification as a broad-spectrum insecticide suggests activity against numerous chewing and sucking pests. herts.ac.uk

Lepidopteran Pests (e.g., Plutella xylostella, Chilo suppressalis)

This compound is cited as effective against the diamondback moth (Plutella xylostella), a notoriously destructive pest of cruciferous crops worldwide known for its rapid development of resistance to many insecticide classes. herts.ac.ukconnectjournals.com It is also expected to be active against stem borer species like the striped rice borer, Chilo suppressalis, a major pest in Asian rice production. frontiersin.orgmdpi.comnih.gov

Efficacy studies for insecticides against these pests typically determine the median lethal concentration (LC50) to quantify toxicity. For context, the table below shows the LC50 values of other widely used insecticides against susceptible populations of Plutella xylostella.

Table 1: Comparative LC50 Values of Common Insecticides Against Plutella xylostella This table displays data for other insecticides to illustrate typical efficacy metrics and does not represent data for this compound.

| Insecticide | Chemical Class | LC50 Value (%) | Source(s) |

| Chlorantraniliprole (B1668704) | Anthranilic Diamide | 0.000275 - 0.00037 | connectjournals.com |

| Flubendiamide | Diamide | 0.00050 - 0.00062 | connectjournals.com |

| Spinosad | Spinosyn | 0.00486 - 0.00541 | connectjournals.com |

| Fenvalerate | Pyrethroid | 3.76072 - 4.12462 | connectjournals.com |

Hemipteran Pests (e.g., Myzus persicae, Aphis fabae, Aphis gossypii, Nilaparvata lugens, Laodelphax striatellus)

The following table provides examples of LC50 values for other insecticides against the cotton aphid, Aphis gossypii, to demonstrate common efficacy benchmarks for this pest group.

Table 2: Comparative LC50 Values of Common Insecticides Against Aphis gossypii This table displays data for other insecticides to illustrate typical efficacy metrics and does not represent data for this compound.

| Insecticide | Chemical Class | LC50 Value (mg L⁻¹) | Source(s) |

| Flonicamid | Pyridinecarboxamide | 0.58 | esjpesticides.org.eg |

| Pyriproxyfen | Pyridine-based IGR | 3.42 | esjpesticides.org.eg |

| Buprofezin | Thiazine IGR | 4.26 | esjpesticides.org.eg |

| Imidacloprid | Neonicotinoid | 34.577 | thepharmajournal.com |

| Thiamethoxam | Neonicotinoid | 40.713 | thepharmajournal.com |

| Fipronil (B1672679) | Phenylpyrazole | 43.993 | thepharmajournal.com |

Acarine Pests (e.g., Tetranychus cinnabarinus)

This compound is indicated to be effective against mites. herts.ac.uk This suggests potential activity against key acarine pests like the carmine (B74029) spider mite, Tetranychus cinnabarinus, a polyphagous pest that can cause significant damage to a wide variety of crops. lnppswu.com Acaricidal activity is a crucial feature for a broad-spectrum product, as mite populations can often flare up following the application of insecticides that are disruptive to their natural enemies.

Comparative Efficacy Studies with Commercial and Experimental Insecticides

To establish the utility and placement of a new insecticide like this compound, its performance is rigorously compared to existing standards. Such studies would benchmark this compound against other products with different modes of action used to control the same target pests. For lepidopteran pests like P. xylostella, comparators would likely include diamides (e.g., chlorantraniliprole), spinosyns (e.g., spinosad), and pyrethroids. connectjournals.comnih.gov For hemipteran pests, comparisons would be made against neonicotinoids (e.g., imidacloprid, thiamethoxam) and other aphicides. thepharmajournal.comnih.gov For mites, it would be tested against specific acaricides.

These comparative studies are essential for developing resistance management strategies, ensuring that new modes of action are integrated effectively into spray programs to preserve their long-term efficacy.

Standardized Bioassay Methodologies for Efficacy Assessment (e.g., Lethal Concentration 50 (LC50) Determination)

The evaluation of an insecticide's intrinsic toxicity relies on standardized laboratory bioassays. entomoljournal.com These controlled experiments are fundamental for generating comparative data and establishing a baseline of susceptibility for a given pest population. entomoljournal.com

A primary method for assessing toxicity to chewing and sucking insects is the leaf-dip bioassay . connectjournals.comesjpesticides.org.egksu.edu.tr In this technique, plant leaves are dipped into a series of insecticide dilutions of known concentrations. After the leaves have dried, they are placed in a controlled environment, and target insects are introduced to feed on them. Mortality is then assessed at specific time intervals (e.g., 24, 48, or 72 hours). ksu.edu.tr

From the data gathered in these bioassays, a dose-response curve is generated. The most crucial metric derived from this curve is the Lethal Concentration 50 (LC50) . The LC50 is the concentration of the insecticide that is lethal to 50% of the test population. entomoljournal.com This value is a standard and widely accepted measure of an insecticide's acute toxicity. entomoljournal.com A lower LC50 value indicates higher toxicity. LC50 values are critical for several reasons:

Comparing the efficacy of different chemical compounds.

Monitoring for shifts in pest susceptibility over time.

Detecting the development of insecticide resistance within a pest population. ksu.edu.tr

Insecticide Resistance Dynamics and Management Strategies Involving Nicofluprole

General Principles of Insecticide Resistance Evolution

Insecticide resistance is a heritable change in the sensitivity of a pest population, leading to the repeated failure of a product to achieve the expected level of control when used according to label recommendations. irac-online.orgwikipedia.orgresearchgate.net This phenomenon is a classic example of evolution by natural selection, driven by the intense pressure exerted by insecticide applications. wikipedia.orgpbs.org

The development of resistance within a pest population is influenced by several key factors:

Genetic Variation: Within any large pest population, there exists natural genetic variation. Some individuals may possess pre-existing genes that confer a degree of tolerance to a particular insecticide. numberanalytics.com This genetic diversity is the raw material upon which selection acts.

Selection Pressure: The application of an insecticide acts as a powerful selective agent. numberanalytics.com Individuals susceptible to the chemical are eliminated, while those with resistance traits are more likely to survive and reproduce. usda.govirac-online.org This differential survival and reproduction lead to an increase in the frequency of resistance genes in the population over successive generations. usda.govirac-online.org

Reproductive Rate: Pest species with high reproductive rates can evolve resistance more rapidly. A large number of offspring increases the probability of random mutations that could confer resistance and allows for the rapid multiplication of resistant individuals. usda.govirac-online.org

Mode of Inheritance: The genetic basis of resistance, including whether the resistance trait is dominant or recessive, influences how quickly it spreads through a population. irac-online.org

Pest Biology and Ecology: Factors such as the pest's migration patterns and host range can also impact the rate of resistance development. For instance, in enclosed environments like greenhouses with limited immigration of susceptible individuals, resistance can increase more quickly. usda.gov

The primary mechanisms through which insects develop resistance to insecticides can be broadly categorized as follows:

Metabolic Resistance: This is the most common mechanism and involves the enhanced ability of the insect to detoxify the insecticide before it reaches its target site. irac-online.orgirac-online.org Resistant insects may produce higher levels of detoxifying enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. pjoes.comfrontiersin.org These enzymes can break down the insecticide into non-toxic metabolites.

Target-Site Resistance: This mechanism involves genetic mutations that alter the structure of the insecticide's target site, such as a receptor or an enzyme, within the insect. irac-online.orgpjoes.com This modification reduces the binding affinity of the insecticide, rendering it less effective.

Reduced Penetration: Some resistant insects have a modified cuticle that slows the absorption of the insecticide into their bodies. usda.govirac-online.org While this mechanism on its own may only provide a low level of resistance, it can significantly enhance the effects of other resistance mechanisms. researchgate.net

Behavioral Resistance: In some cases, insects may evolve behaviors to avoid contact with insecticides. irac-online.org This can include leaving a treated area or ceasing to feed on a treated plant. usda.govirac-online.org

The history of insecticide use is marked by a recurring pattern: the introduction of a new insecticide class is often followed by the emergence of resistance within a few to twenty years. usda.govirac-online.org This has been observed with numerous chemical classes, including organochlorines, organophosphates, carbamates, and pyrethroids. usda.gov

Table 1: Key Factors Influencing the Rate of Insecticide Resistance Evolution

| Factor | Description | Impact on Resistance Development |

| Selection Pressure | The intensity of insecticide use. | High pressure accelerates resistance. numberanalytics.com |

| Genetic Variation | The presence of resistance genes in the pest population. | Provides the raw material for selection. numberanalytics.com |

| Reproductive Rate | The speed at which a pest species reproduces. | High rates lead to faster evolution. usda.gov |

| Pest Mobility | The movement of pests between treated and untreated areas. | High mobility can slow resistance by introducing susceptible genes. |

| Refugia | The presence of untreated areas where susceptible pests can survive. | Helps to dilute the frequency of resistance genes. k-state.edu |

| Insecticide Properties | The persistence and specificity of the chemical. | Long-lasting, broad-spectrum insecticides can increase selection pressure. usda.gov |

This article is for informational purposes only and does not constitute professional advice. Always consult with a qualified professional for any specific questions or concerns.

Environmental Fate and Agroecosystem Interactions

Pathways of Environmental Introduction and Distribution in Agricultural Ecosystems

As an insecticide, nicofluprole is intended for application in agricultural and horticultural settings to control a range of animal pests. google.com The primary pathways for its introduction into the environment are directly linked to its application methods. These methods can include foliar sprays, soil treatments, or seed treatments. justia.com Once applied, the compound can be distributed within the agroecosystem through several processes:

Direct application: The most direct route of entry is the application to plants, soil, or plant propagation material. googleapis.com

Spray Drift: During foliar application, fine droplets can be carried by wind away from the target area, leading to deposition on non-target plants, soil, and water bodies.

Leaching: Pesticides can move through the soil profile with water. ucanr.edu The potential for a pesticide to leach is influenced by its solubility in water, its adsorption to soil particles, and the characteristics of the soil itself. ucanr.eduiastate.edu

Surface Runoff: Following rainfall or irrigation, the compound can be transported from treated fields into adjacent aquatic environments like ditches, streams, and rivers. researchgate.net

Degradation and Dissipation Mechanisms in Environmental Compartments

The persistence of a pesticide in the environment is determined by its degradation and dissipation rates. Several processes contribute to the breakdown of pesticides in environmental compartments like soil and water:

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of chemical compounds. chemrobotics.in There is evidence that increased microbial activity in the soil can lead to the enhanced degradation of pesticides, a process that tends to be specific to the chemical class. chemrobotics.in The structure of the microbial community can shift to favor microorganisms capable of degrading specific pesticides. nih.gov

Photodegradation: Breakdown by sunlight is another significant degradation pathway for many pesticides, primarily affecting residues on plant and soil surfaces. ucanr.edu

Chemical Degradation: Processes such as hydrolysis can break down pesticide molecules in soil and water, with the rate often depending on the pH of the medium.

Metabolite Formation and Transformation in Environmental Matrices

When a pesticide degrades, it forms various transformation products or metabolites, which may have different chemical properties and toxicological profiles than the parent compound. The metabolic fate of pesticides is typically investigated using radiolabelled compounds to trace their transformation in systems like soil, water, and plants. For instance, studies on other agrochemicals have identified metabolic pathways that include hydroxylation, hydrolysis, and conjugation, which are often mediated by enzymes like cytochrome P450s. researchgate.net The assessment of metabolites is a standard part of the environmental risk assessment for new agrochemicals. researchgate.net However, specific information detailing the identity and environmental behavior of this compound's metabolites is not currently available in the reviewed sources.

Non-Target Organism Interactions within Agroecosystems

While designed to be effective against specific pests, the introduction of any pesticide into an agroecosystem can lead to interactions with organisms that are not the intended targets.

The impact on beneficial arthropods, particularly pollinators like bees, is a key consideration in the environmental risk assessment of insecticides. Some research suggests that certain compounds with a structure related to this compound may possess an advantageous safety profile concerning non-target arthropods, including honey bees (Apis mellifera), bumble bees, and solitary bees. google.comgoogle.com This selectivity is a desirable trait for insecticides used in integrated pest management (IPM) programs.

The soil microbiome is essential for maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition. dergipark.org.tr The application of agrochemicals can influence the diversity, abundance, and function of these microbial communities. researchgate.netmdpi.com Pesticides can have varied effects, with some causing temporary shifts in microbial populations, while others may lead to more long-lasting changes, potentially inhibiting beneficial microorganisms or selecting for microbes capable of degrading the compound. nih.gov For example, some pesticides have been shown to inhibit fungal abundance, while others can alter the community structure of bacteria and actinomycetes. nih.govmdpi.com Specific studies on the direct impact of this compound on soil microbial dynamics were not found in the available literature.

Advanced Methodologies for Environmental Fate Assessment (e.g., Adsorption, Leaching Studies)

A thorough environmental risk assessment for a pesticide relies on a suite of standardized laboratory and field studies. eeer.orgeuropa.eu These methodologies are designed to predict a chemical's behavior and potential impact after its release into the environment. researchgate.net

Adsorption/Desorption Studies: These studies are fundamental to understanding how strongly a pesticide binds to soil particles. Adsorption is a key process that influences a chemical's availability for leaching, uptake by plants, and degradation by microbes. ucanr.edu The strength of adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Weak adsorption can indicate a higher potential for mobility and leaching in soil. nsf.gov

Leaching Studies: Leaching is the movement of a substance through the soil profile with water. ucanr.edu The potential for a pesticide to leach and contaminate groundwater is a major environmental concern. iastate.edu Leaching potential is assessed using laboratory soil column studies and computer modeling. The Groundwater Ubiquity Score (GUS), calculated from adsorption data and soil half-life, is an index used to estimate leaching potential. nsf.gov

The table below outlines typical parameters measured in such environmental fate studies.

| Study Type | Key Parameters Measured | Purpose | Typical Methodology |

| Soil Adsorption/Desorption | Adsorption coefficient (Kd), Organic carbon normalized adsorption coefficient (Koc) | To determine the tendency of the compound to bind to soil particles versus remaining in the soil solution. ucanr.edu | Batch equilibrium experiments using various soil types and radiolabeled test substance. nsf.gov |

| Aerobic Soil Metabolism | Degradation rate, Half-life (DT50), Identification of major metabolites | To determine the rate and pathway of degradation by soil microorganisms under aerobic conditions. | Incubation of radiolabeled compound in soil under controlled temperature and moisture. |

| Leaching Potential | Mobility in soil columns, Groundwater Ubiquity Score (GUS) | To assess the potential for the compound to move through the soil profile and reach groundwater. iastate.edunsf.gov | Aged residue column leaching studies; calculation using Kd and DT50 values. |

| Photodegradation on Soil | Photolytic half-life (DT50) | To determine the rate of degradation on the soil surface due to sunlight. ucanr.edu | Exposure of the compound on a thin layer of soil to a light source simulating sunlight. |

New Approach Methodologies (NAMs), including in silico models and quantitative structure-activity relationship (QSAR) models, are increasingly used to support environmental risk assessments, especially when experimental data is limited. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Spectrometric Characterization (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS))

The definitive identification and structural confirmation of newly synthesized chemical compounds, including Nicofluprole and its analogues, are accomplished using a combination of spectroscopic and spectrometric methods. nih.govcolab.ws Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are fundamental in this process. researchgate.netresearchgate.netmdpi.com

NMR spectroscopy, including ¹H NMR (proton) and ¹³C NMR (carbon-13), provides detailed information about the molecular structure. It helps to identify the arrangement of atoms and the connectivity within the molecule by measuring the magnetic properties of atomic nuclei. nih.govresearchgate.net For instance, in the synthesis of derivatives based on the this compound scaffold, the resulting structures are routinely confirmed by ¹H NMR and ¹³C NMR. nih.gov

HRMS is employed to determine the precise molecular weight and elemental composition of a compound. colab.wsresearchgate.netmdpi.com This technique provides an exact mass measurement, which is then used to calculate the elemental formula with high accuracy, serving as a powerful tool to confirm the identity of the target molecule. mdpi.com In the development of related phenylpyrazole insecticides, the structures of all synthesized target compounds are typically established through ¹H NMR, ¹³C NMR, and HRMS analysis. nih.gov

Table 1: Illustrative Analytical Techniques for Characterization of this compound Analogues

| Analytical Technique | Purpose | Type of Data Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Identifies the number and environment of hydrogen atoms. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. | nih.govmdpi.com |

| ¹³C NMR | Identifies the number and environment of carbon atoms. | Chemical shifts (δ) in ppm. | nih.govmdpi.com |

| HRMS | Determines the exact molecular formula. | Calculated vs. Found mass-to-charge ratio (m/z). | nih.govmdpi.com |

In Silico Approaches for Molecular Interaction Analysis

In silico, or computational, approaches are integral to modern pesticide discovery for predicting and analyzing the interactions between a potential insecticide and its biological target. ijoear.com These methods allow researchers to model interactions at the molecular level, saving significant time and resources compared to traditional experimental approaches. mdpi.com For insecticides, these studies can delineate the molecular determinants that mediate the interaction between the compound and its target, such as an insect's ion channel. ekb.eg In silico tools are frequently used in the toxicological evaluation of pesticides to predict their effects. mdpi.com

Molecular docking is a prominent in silico technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. ijoear.comrsc.org This simulation predicts the preferred orientation of the ligand when bound to form a stable complex and estimates the strength of the interaction, often expressed as a binding affinity or docking score. rsc.orgnih.gov The primary target for phenylpyrazole insecticides like this compound is the insect gamma-aminobutyric acid (GABA) receptor. nih.gov

In studies involving analogues of this compound, molecular docking has been used to investigate the binding interactions with the GABA receptor. nih.gov For example, when new phenylpyrazole analogues were designed using this compound as the lead compound, molecular docking simulations were performed to understand how modifications to the chemical structure affected the binding affinity to the target receptor. nih.govnih.gov These simulations provide valuable insights into the structure-activity relationship, helping to explain why certain compounds exhibit higher insecticidal activity. nih.gov The binding affinity values, typically measured in kcal/mol, indicate the stability of the ligand-receptor complex. researchgate.net

Table 2: Example of Molecular Docking Results for a this compound Analogue

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound A15 | GABA Receptor | - | Not specified | nih.gov |

| Amentoflavone | HMGR | -42.26 kJ/mol | Not specified | researchgate.net |

| Bilobetin | HMGR | -41.00 kJ/mol | Not specified | researchgate.net |

| Atorvastatin (reference) | HMGR | -38.91 kJ/mol | Not specified | researchgate.net |

Development and Refinement of Biological Assays for Insecticidal Activity Evaluation

Biological assays (bioassays) are essential for determining the actual effectiveness of a new chemical entity as an insecticide. researchgate.net These standardized laboratory tests measure the toxic effects of a compound on a target organism under controlled conditions. researchgate.net For insecticides, bioassays are crucial for determining key toxicity parameters like the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀), which represent the concentration or dose required to kill 50% of a test population. researchgate.net

The development of this compound and its derivatives involves extensive bioassays against a range of economically important agricultural pests. nih.gov These assays are refined to ensure reproducibility and relevance to field conditions. Common methods include topical application, where a precise amount of the chemical is applied directly to the insect, or film application, where insects are exposed to a surface treated with the compound. researchgate.net

For example, in the evaluation of novel phenylpyrazole amides derived from this compound, their insecticidal activities were tested against pests such as the carmine (B74029) spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the green peach aphid (Myzus persicae). nih.gov The results of these bioassays, expressed as LC₅₀ values, allow for direct comparison of the potency of new analogues against the parent compound, this compound, and other commercial insecticides. nih.gov For instance, certain analogues showed significantly lower LC₅₀ values against Myzus persicae compared to this compound, indicating superior activity. nih.gov

Table 3: Comparative Insecticidal Activity (LC₅₀) of this compound and its Analogues

| Compound | Target Pest | LC₅₀ (mg/L) | Reference |

|---|---|---|---|

| This compound | Tetranychus cinnabarinus | 3.124 | nih.gov |

| Analogue A1 | Tetranychus cinnabarinus | 0.741 | nih.gov |

| Analogue A2 | Tetranychus cinnabarinus | 1.815 | nih.gov |

| Analogue A5 | Tetranychus cinnabarinus | 1.152 | nih.gov |

| This compound | Myzus persicae | 4.200 | nih.gov |

| Analogue A1 | Myzus persicae | 0.261 | nih.gov |

| Analogue A2 | Myzus persicae | 1.292 | nih.gov |

| Analogue A4 | Myzus persicae | 0.589 | nih.gov |

| Analogue A7 | Myzus persicae | 1.133 | nih.gov |

| This compound | Chilo suppressalis | 6.021 | nih.gov |

| Analogue A1 | Chilo suppressalis | 2.271 | nih.gov |

| Broflanilide | Chilo suppressalis | 6.895 | nih.gov |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Broflanilide |

| Amentoflavone |

| Bilobetin |

| Atorvastatin |

常见问题

Q. What are the key synthetic pathways for Nicofluprole, and how can their efficiency be optimized in laboratory settings?

this compound is synthesized via two primary routes: (1) direct coupling of N-phenylpyrazole and nicotinamide intermediates using palladium catalysis, and (2) stepwise reactions involving Friedel-Crafts alkylation, cyclization, and N-methylation . Optimization requires addressing challenges such as the compound’s high melting point (evidenced by its pre-dispersion in wax/polymers for formulation ). Researchers should compare reaction yields, purity (via HPLC), and scalability while adjusting catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent systems. Validation via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How should bioassays be designed to evaluate this compound’s insecticidal activity across diverse arthropod species?

Standardized bioassays should include dose-response experiments (e.g., 0.1–50 mg/L concentrations) and exposure methods (topical application, ingestion, or residual contact) for target pests (e.g., Plutella xylostella, Myzus persicae) . Variables like temperature, humidity, and developmental stage (larvae vs. adults) must be controlled. Mortality rates should be assessed at 24-, 48-, and 72-hour intervals, with statistical analysis (e.g., probit models for LD₅₀ calculations) . Include negative controls (solvent-only) and positive controls (fipronil) to benchmark efficacy .

Q. What analytical methods are recommended to validate this compound’s purity and structural identity post-synthesis?

Use tandem techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold).

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and ESI-MS for molecular ion peaks (m/z 589.72) .

- Cross-validation : Compare data with literature spectra and patent disclosures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., GABA-Cl receptor targeting vs. undefined modes)?

To clarify this compound’s target, employ:

- Electrophysiology : Patch-clamp assays on insect neuronal cells to measure chloride ion flux inhibition .

- Binding studies : Radiolabeled ([³H]) this compound competition assays against fipronil (a known GABA-Cl antagonist) .

- Resistance monitoring : Compare LC₅₀ values in fipronil-resistant vs. susceptible pest strains to test cross-resistance claims .

Q. What methodological strategies are effective for analyzing concentration-dependent efficacy variations in this compound?

Use nonlinear regression models (e.g., log-logistic curves) to derive EC₅₀/LC₅₀ values. Address outliers via Grubbs’ test and consider synergistic/antagonistic effects in co-formulations . For example, at 2.5 mg/L, this compound achieves 100% lethality in Plutella xylostella, but only 71% in Tetranychus cinnabarinus at 5 mg/L . Such disparities necessitate species-specific receptor affinity studies.

Q. How can patent landscapes inform experimental design for this compound combination therapies?

Prior art analysis (e.g., Bayer’s defensive publications on combinations ) reveals avoidable formulations. To navigate patent constraints:

Q. What preclinical guidelines should be followed when testing this compound’s non-target organism toxicity?

Adhere to NIH preclinical standards :

- Ethics : IACUC approval for vertebrate testing (e.g., honeybee LD₅₀ studies).

- Dosing : OECD guidelines for acute/chronic exposure in Daphnia magna or Eisenia fetida.

- Data transparency : Publish raw mortality data and statistical code for reproducibility .

Methodological Frameworks

Q. How can the PICO framework structure research on this compound’s field efficacy?

Q. What statistical approaches are optimal for analyzing bioassay data with high lethality variance?

Apply generalized linear mixed models (GLMMs) to account for random effects (e.g., batch-to-batch compound variability). Use Kaplan-Meier survival analysis for time-dependent mortality . Report 95% confidence intervals and p-values adjusted for multiple comparisons (Bonferroni correction) .

Q. How can the FINER criteria ensure rigorous research questions on this compound resistance evolution?

- Feasible : Access to resistant pest strains.

- Interesting : Mechanistic insights into GABA-Cl receptor mutations.

- Novel : First report of this compound-specific resistance markers.

- Ethical : Containment protocols for resistant colonies.

- Relevant : Informs integrated pest management (IPM) strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。